molecular formula C4H2BrNOS B8192475 5-Bromo-isothiazole-3-carbaldehyde

5-Bromo-isothiazole-3-carbaldehyde

Cat. No.: B8192475
M. Wt: 192.04 g/mol
InChI Key: GTQWAISLQTUWRL-UHFFFAOYSA-N
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Description

5-Bromo-isothiazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H2BrNOS . It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-isothiazole-3-carbaldehyde typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-isothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-isothiazole-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-isothiazole-3-carbaldehyde involves its interaction with biological targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Chloro-isothiazole-3-carbaldehyde
  • 5-Fluoro-isothiazole-3-carbaldehyde
  • 5-Iodo-isothiazole-3-carbaldehyde

Comparison: 5-Bromo-isothiazole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in nucleophilic substitution and its interactions with biological targets .

Properties

IUPAC Name

5-bromo-1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-1-3(2-7)6-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQWAISLQTUWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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